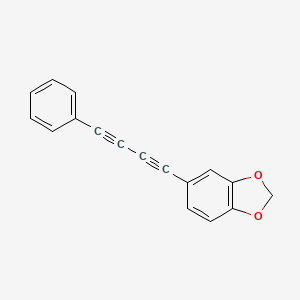
5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole is a complex organic compound characterized by its unique molecular structure, which includes a benzodioxole ring and a phenylbuta-1,3-diynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized forms like quinones, and reduced forms depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its interaction with cellular proteins may lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Trimethyl (4-phenylbuta-1,3-diynyl)silane: Another compound with a similar phenylbuta-1,3-diynyl group but with different substituents.
1-Phenyl-4-(trimethylsilyl)-1,3-butadiyne: Similar in structure but with a trimethylsilyl group instead of the benzodioxole ring.
Uniqueness
5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
306288-47-1 |
|---|---|
Molecular Formula |
C17H10O2 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-(4-phenylbuta-1,3-diynyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H10O2/c1-2-6-14(7-3-1)8-4-5-9-15-10-11-16-17(12-15)19-13-18-16/h1-3,6-7,10-12H,13H2 |
InChI Key |
PZJLBBBWSHCBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C#CC#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















